molecular formula C8H18ClNO2 B13586548 4-Amino-4-ethylhexanoicacidhydrochloride

4-Amino-4-ethylhexanoicacidhydrochloride

Cat. No.: B13586548
M. Wt: 195.69 g/mol
InChI Key: ISPDJOFGTJGPOX-UHFFFAOYSA-N
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Description

4-amino-4-ethylhexanoic acid hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4-ethylhexanoic acid hydrochloride typically involves the reaction of 4-ethylhexanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-amino-4-ethylhexanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-4-ethylhexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

4-amino-4-ethylhexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-amino-4-ethylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-4-methylhexanoic acid
  • 4-amino-4-propylhexanoic acid
  • 4-amino-4-isobutylhexanoic acid

Comparison

Compared to similar compounds, 4-amino-4-ethylhexanoic acid hydrochloride is unique due to its specific ethyl group substitution, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4-amino-4-ethylhexanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-3-8(9,4-2)6-5-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H

InChI Key

ISPDJOFGTJGPOX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCC(=O)O)N.Cl

Origin of Product

United States

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